
5-Amino-2-methylphenol sulfate
Overview
Description
5-Amino-2-methylphenol sulfate, with the chemical formula C7H11NO5S, is a sulfate salt of 5-Amino-2-methylphenol. This compound is known for its various applications, particularly in the production of hair dyes and colorants . It is a crystalline substance that is soluble in water and has a molecular weight of 221.23 g/mol .
Mechanism of Action
Target of Action
5-Amino-2-methylphenol sulfate is a chemical compound that has been utilized as a reagent for the oxidation of alcohols, amines, and thiols to their corresponding aldehydes, amides, and thioalcohols . .
Mode of Action
The compound is an aminophenol that is oxidized by the action of oxygen to form a sulfonic acid . This suggests that it may interact with its targets through oxidation reactions, leading to changes in the chemical structure of the target molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-methylphenol sulfate can be accomplished through a two-step process:
Reaction of methyl phenol with benzene sulfuric acid: This reaction generates methyl phenol benzene sulfate.
Reaction of methyl phenol benzene sulfate with ammonia: This step produces this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the above reactions are carried out under controlled conditions. The reaction mixture is typically heated to facilitate the formation of the desired product, which is then purified through crystallization and filtration processes .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: This compound can be reduced to form various amine derivatives.
Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
5-Amino-2-methylphenol sulfate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is explored for its potential use in pharmaceutical formulations.
Comparison with Similar Compounds
- 3-Hydroxy-4-methylaniline
- 4-Amino-2-hydroxytoluene
- 5-Amino-o-cresol
Comparison: 5-Amino-2-methylphenol sulfate is unique due to its sulfate group, which enhances its solubility in water compared to its analogs. This property makes it particularly useful in applications where aqueous solubility is essential, such as in hair dye formulations .
Biological Activity
5-Amino-2-methylphenol sulfate (CAS Number: 183293-62-1) is a compound with a variety of biological activities and applications in both research and industry. This article will explore its biological mechanisms, potential therapeutic uses, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is a sulfate salt derived from 5-amino-2-methylphenol. Its chemical formula is CHNOS, and it possesses unique properties due to the presence of the sulfate group, which enhances its solubility in aqueous solutions compared to its analogs.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound acts as a substrate for various enzymes, leading to the formation of reactive intermediates that can modulate cellular signaling pathways and gene expression.
Key Mechanisms Include:
- Oxidation Reactions : The compound can be oxidized by oxygen to form sulfonic acids, which may play a role in biological processes.
- Enzyme Interaction : It acts as a substrate in enzyme-catalyzed reactions, influencing metabolic pathways.
Biological Activities
Research has identified several biological activities associated with this compound:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.
- Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to cellular protection against oxidative stress.
- Potential Therapeutic Applications : Ongoing investigations are exploring its use in pharmaceutical formulations for various diseases.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antimicrobial | Exhibited activity against Gram-positive bacteria | |
Antioxidant | Scavenges free radicals in vitro | |
Enzyme Substrate | Involved in reactions catalyzed by peroxidases |
Case Study: Antimicrobial Efficacy
In a study examining the antimicrobial effects of this compound, the compound was tested against several bacterial strains. Results indicated significant inhibition of growth for Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL, suggesting its potential as a natural preservative or therapeutic agent in treating infections.
Table 2: Antimicrobial Activity Results
Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 12 | 100 |
Pseudomonas aeruginosa | 10 | 200 |
Safety and Toxicology
Safety assessments have been conducted to evaluate the toxicity of this compound. Acute toxicity studies indicate that the compound has a high safety margin, with no observed adverse effects at doses up to 2000 mg/kg body weight in animal models. Long-term exposure studies are still needed to fully understand its chronic effects.
Properties
IUPAC Name |
5-amino-2-methylphenol;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO.H2O4S/c1-5-2-3-6(8)4-7(5)9;1-5(2,3)4/h2-4,9H,8H2,1H3;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUDTDWQXPSATC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657712 | |
Record name | Sulfuric acid--5-amino-2-methylphenol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10422-66-9, 183293-62-1 | |
Record name | Phenol, 5-amino-2-methyl-, sulfate (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10422-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfuric acid--5-amino-2-methylphenol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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